molecular formula C11H19BO2 B13622523 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13622523
M. Wt: 194.08 g/mol
InChI Key: BZCZSKPPORXVPG-UHFFFAOYSA-N
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Description

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with a unique structure that includes a cyclopropyl group and a dioxaborolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 1-ethenylcyclopropyl derivatives with boronic esters under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, where 1-ethenylcyclopropyl sulfonates react with boronic esters in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boron-containing derivatives, which can be further utilized in organic synthesis and material science applications.

Scientific Research Applications

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with other molecules, facilitating various chemical transformations. The cyclopropyl group also contributes to the compound’s reactivity by providing a strained ring system that can undergo ring-opening reactions under specific conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclopropyl group and a dioxaborolane ring, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical applications.

Properties

Molecular Formula

C11H19BO2

Molecular Weight

194.08 g/mol

IUPAC Name

2-(1-ethenylcyclopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C11H19BO2/c1-6-11(7-8-11)12-13-9(2,3)10(4,5)14-12/h6H,1,7-8H2,2-5H3

InChI Key

BZCZSKPPORXVPG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2(CC2)C=C

Origin of Product

United States

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